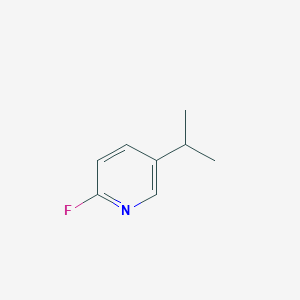![molecular formula C10H14O2 B6240332 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers CAS No. 2375273-87-1](/img/no-structure.png)
2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers” is a chemical substance with the CAS Number: 2375273-87-1 . It has a molecular weight of 166.22 . The IUPAC name for this compound is 2-((1R,4R,5R,6S)-tricyclo[3.2.1.0(2,4)]octan-6-yl)acetic acid . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O2/c11-10(12)3-6-1-5-2-7(6)9-4-8(5)9/h5-9H,1-4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 166.22 .Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a substance that causes serious eye damage and is harmful if swallowed . The hazard statements associated with this compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers' involves the following steps:", "Starting Materials": [ "Tricyclo[3.2.1.0,2,4]oct-6-ene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of Tricyclo[3.2.1.0,2,4]oct-6-ene using Bromine in Acetic acid to form 2-Bromo-Tricyclo[3.2.1.0,2,4]oct-6-ene", "Step 2: Reduction of 2-Bromo-Tricyclo[3.2.1.0,2,4]oct-6-ene using Sodium borohydride in Methanol to form 2-Tricyclo[3.2.1.0,2,4]oct-6-yl-ethanol", "Step 3: Oxidation of 2-Tricyclo[3.2.1.0,2,4]oct-6-yl-ethanol using Sodium hydroxide and Acetic anhydride to form 2-Tricyclo[3.2.1.0,2,4]oct-6-yl-acetic acid", "Step 4: Separation of diastereomers using Column chromatography", "Step 5: Conversion of 2-Tricyclo[3.2.1.0,2,4]oct-6-yl-acetic acid to 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers using Hydrochloric acid and Sodium bicarbonate", "Step 6: Purification of the product using Recrystallization with Water and Sodium chloride" ] } | |
CAS-Nummer |
2375273-87-1 |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(6-tricyclo[3.2.1.02,4]octanyl)acetic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)3-6-1-5-2-7(6)9-4-8(5)9/h5-9H,1-4H2,(H,11,12) |
InChI-Schlüssel |
NVMBEBTXXPMSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC(=O)O)C3C2C3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



